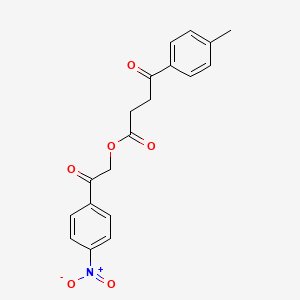![molecular formula C15H21Cl2NO B4966399 N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B4966399.png)
N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate, commonly known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has been gaining attention in the scientific community due to its potential applications in research. In
Wirkmechanismus
N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate acts on the NMDA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate blocks the NMDA receptors, leading to a decrease in glutamate transmission and an increase in the release of dopamine and serotonin. This results in a dissociative state, characterized by feelings of detachment from reality, altered perceptions, and hallucinations.
Biochemical and Physiological Effects:
N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been found to have a wide range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate also causes a decrease in respiratory rate and can lead to respiratory depression. In addition, N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been found to have analgesic and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate in lab experiments is its potency and selectivity for NMDA receptors. This allows researchers to study the effects of NMDA receptor blockade on the brain without affecting other neurotransmitter systems. However, one limitation of using N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate is its potential for abuse and dependence. Therefore, it is important to handle N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate with caution and to follow strict safety protocols in the lab.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate in scientific research. One area of interest is the potential use of N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate in treating depression and anxiety disorders. N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been found to have rapid antidepressant effects in animal models and may have therapeutic potential in humans. Another area of interest is the use of N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate in studying the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate may also have potential applications in the field of pain management and anesthesia.
Conclusion:
In conclusion, N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate is a dissociative anesthetic drug that has potential applications in scientific research. Its mechanism of action on NMDA receptors makes it a valuable tool for studying the central nervous system. However, its potential for abuse and dependence means that it must be handled with caution in the lab. With further research, N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate may have therapeutic potential in the treatment of various neurological disorders and may lead to the development of new drugs for pain management and anesthesia.
Synthesemethoden
N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenethylamine with cyclohexanone, followed by reduction and methylation. The final product is obtained in the form of oxalate salt. The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate requires advanced laboratory equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar mechanism of action to other dissociative anesthetics such as ketamine and phencyclidine (PCP). N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been used to study the role of NMDA receptors in the brain and their involvement in various neurological disorders such as depression, anxiety, and schizophrenia. N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has also been used to study the effects of anesthetics on the brain and their potential use in treating chronic pain.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO/c1-19-15-5-3-2-4-14(15)18-9-8-11-6-7-12(16)10-13(11)17/h6-7,10,14-15,18H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSFWLVPOJVAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dichlorophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4966338.png)
![ethyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4966345.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanol](/img/structure/B4966348.png)

![2-(4-chloro-2-methylphenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4966363.png)
![dimethyl 3,3'-{tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(1-oxo-2,1-ethanediyl)imino]}dibenzoate](/img/structure/B4966371.png)
![1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4966378.png)
![1-cyclopentyl-4-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}piperazine](/img/structure/B4966386.png)
amino]-N-(3-methylbutyl)benzamide](/img/structure/B4966395.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)